molecular formula C16H30N2O3S B4844092 N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4844092
M. Wt: 330.5 g/mol
InChI Key: OROILHGXZXQGJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide and related compounds involves multi-step reactions, starting from basic piperidine structures. For instance, a new class of sulfonamides, N2-arylsulfonyl-N1, N1-disubstituted ethoxalamidines, was synthesized by reacting arylsulfonyl isocyanates with N, N-disubstituted ethyl oxamates, suggesting a potential pathway for the synthesis of related compounds (Tamura et al., 1990). Another approach outlined the efficient synthesis of 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one, demonstrating the complex synthetic routes involved in obtaining such compounds (De Risi et al., 2001).

Molecular Structure Analysis

The molecular structure of N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide and similar molecules is characterized by the presence of piperidine rings, sulfonyl groups, and cyclic or acyclic alkyl groups. These structural features significantly influence their chemical behavior and interactions. The structure-activity relationship (SAR) studies of related compounds, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, reveal how modifications in the molecular structure can affect their biological activities (Cioffi et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide and derivatives are centered around their functional groups. The sulfonyl and piperidine groups participate in various chemical reactions, including cycloadditions, substitutions, and transformations leading to the synthesis of diverse biologically active compounds. For example, the synthesis and transformations of cyclic sulfoximines via [3+2] cycloaddition of N-tert-butanesulfinyl imines showcase the reactivity of such compounds (Ye et al., 2014).

Mechanism of Action

The mechanism of action of “N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide” would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “N-cyclooctyl-1-(ethylsulfonyl)-3-piperidinecarboxamide” would depend on its properties and potential applications. It could be the subject of further study in the fields of organic chemistry, medicinal chemistry, or materials science .

properties

IUPAC Name

N-cyclooctyl-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-2-22(20,21)18-12-8-9-14(13-18)16(19)17-15-10-6-4-3-5-7-11-15/h14-15H,2-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROILHGXZXQGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-1-(ethylsulfonyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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